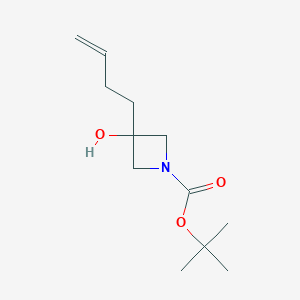

tert-Butyl 3-(but-3-en-1-yl)-3-hydroxyazetidine-1-carboxylate

描述

tert-Butyl 3-(but-3-en-1-yl)-3-hydroxyazetidine-1-carboxylate (CAS: 1446012-46-9) is a substituted azetidine derivative characterized by a tert-butyl carbamate group at the 1-position, a hydroxyl group at the 3-position, and a but-3-en-1-yl substituent. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the reactive hydroxyl and allyl (butenyl) groups, which enable further functionalization .

属性

IUPAC Name |

tert-butyl 3-but-3-enyl-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-5-6-7-12(15)8-13(9-12)10(14)16-11(2,3)4/h5,15H,1,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBZYARESSLCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

O-Alkylation of tert-Butyl 3-hydroxyazetidine-1-carboxylate

A representative procedure adapted from a related synthesis of similar azetidine derivatives involves:

-

- tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.15 mmol)

- Potassium tert-butoxide (1.21 mmol, 1.65 M solution in THF)

- But-3-en-1-yl bromide or analogous alkyl halide (1.15 mmol)

- Anhydrous tetrahydrofuran (THF) as solvent

- Room temperature stirring

-

- Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in anhydrous THF.

- Add potassium tert-butoxide to deprotonate the hydroxy group, stirring for 15 minutes at room temperature.

- Add the but-3-en-1-yl bromide slowly to the reaction mixture.

- Stir the reaction at room temperature for approximately 14 hours to ensure complete alkylation.

- Quench the reaction by dilution with ethyl acetate.

- Extract the organic phase with aqueous sodium bicarbonate (1 M) to remove acidic impurities.

- Combine organic layers, dry over sodium sulfate, and evaporate to dryness.

- Use the crude product directly for further steps or purify as needed.

-

- The crude product yield is typically high (close to quantitative conversion).

- Characterization by ^1H NMR confirms substitution patterns and purity.

This method is efficient and mild, avoiding harsh conditions and providing good selectivity for the O-alkylation step.

Alternative and Related Synthetic Approaches

Cyclization and Protection Strategies

- Preparation of the azetidine ring itself often involves cyclization reactions of amino alcohols or haloalkyl amines under basic conditions.

- Protection of the nitrogen atom as tert-butyl carbamate (Boc group) is commonly achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- For example, 3-hydroxyazetidine derivatives can be Boc-protected by stirring with Boc2O and triethylamine in dichloromethane at 10–40 °C for several hours, yielding the Boc-protected azetidine in high yield (~90%).

Oxidation and Functional Group Interconversion

- Oxidation of the hydroxy group on the azetidine ring to ketone derivatives (azetidinones) is known but less relevant for the hydroxy-substituted target compound.

- Such oxidation steps often use reagents like DMSO/oxalyl chloride or other mild oxidants but tend to generate impurities and require careful purification.

Summary Table of Key Preparation Steps

Research Findings and Considerations

- The O-alkylation method using potassium tert-butoxide in THF is preferred for its mildness and selectivity, avoiding side reactions such as N-alkylation or ring opening.

- Boc protection of the azetidine nitrogen stabilizes the molecule and facilitates selective functionalization at the 3-position.

- The reaction conditions (temperature, solvent, stoichiometry) are critical for optimizing yield and minimizing byproducts.

- Environmental and safety considerations favor the use of less toxic solvents like THF and dichloromethane over more hazardous solvents such as dioxane or DMSO, which have been reported in older methods.

- The synthetic route is adaptable for scale-up in pharmaceutical and medicinal chemistry applications due to operational simplicity and relatively high yields.

化学反应分析

Types of Reactions

tert-Butyl 3-(but-3-en-1-yl)-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or TBHP.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: TBHP, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various nucleophiles, such as amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

科学研究应用

Medicinal Chemistry

This compound is investigated for its potential biological activities, particularly in the development of novel therapeutic agents. Research has shown that azetidine derivatives can exhibit:

- Antimicrobial properties: Studies have indicated that certain azetidine compounds can inhibit bacterial growth, making them candidates for antibiotic development.

- Anticancer activity: Initial evaluations suggest that tert-butyl 3-(but-3-en-1-yl)-3-hydroxyazetidine-1-carboxylate may interact with cancer cell pathways, potentially leading to apoptosis in malignant cells.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing more complex molecules. Its unique azetidine structure allows for various chemical transformations:

- Oxidation and Reduction Reactions: It can undergo oxidation to yield ketones or aldehydes and reduction to produce alcohols using common reagents like TBHP or sodium borohydride.

- Nucleophilic Substitution Reactions: The tert-butyl group can be replaced by other functional groups, facilitating the formation of diverse derivatives.

Material Science

The compound's properties make it suitable for applications in developing specialty chemicals and materials. Its stability and reactivity profile allow it to be utilized in creating polymers or coatings with specific characteristics.

Case Study 1: Antimicrobial Evaluation

A study published in a peer-reviewed journal demonstrated that derivatives of azetidine, including this compound, exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membrane integrity.

Case Study 2: Anticancer Activity

Research conducted on azetidine derivatives revealed that certain compounds could induce apoptosis in cancer cell lines. The study highlighted how this compound affected cell signaling pathways involved in cell growth and survival.

作用机制

The mechanism of action of tert-Butyl 3-(but-3-en-1-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.

相似化合物的比较

Comparison with Structural Analogs

Key structural analogs of this compound differ in the substituents at the 3-position of the azetidine ring. Below is a detailed comparison of their synthesis, physicochemical properties, and reactivity.

Key Observations:

- Substituent Effects on Molecular Weight: The allyl-substituted target compound (227.30 g/mol) has a lower molecular weight compared to cyclopropenyl (263.31 g/mol) and aminocyclopropyl analogs (262.35 g/mol), reflecting differences in substituent bulk .

- Synthetic Yields : Yields for analogs like tert-butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (42%) and its derivatives (36–47%) suggest moderate efficiency in similar synthetic routes, though data for the target compound are unavailable .

Reactivity and Functional Group Analysis

- Hydroxyl Group : Present in all compounds, enabling hydrogen bonding and participation in oxidation or protection/deprotection reactions.

- Allyl (Butenyl) vs.

- Amino vs. Hydroxymethyl Groups: The amino group in 1262411-27-7 increases basicity, while the hydroxymethyl group enhances hydrophilicity, influencing solubility and downstream reactivity .

Physicochemical Properties

- Solubility: Hydroxyphenyl-substituted analogs (e.g., 916899-85-9) are expected to exhibit lower aqueous solubility due to aromatic hydrophobicity, whereas hydroxymethyl or amino groups improve polarity .

- Stability : Allyl-substituted compounds like the target may be prone to polymerization or oxidation, necessitating storage under inert conditions, whereas tert-butyl carbamates generally enhance stability .

生物活性

tert-Butyl 3-(but-3-en-1-yl)-3-hydroxyazetidine-1-carboxylate, with CAS number 1446012-46-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

The molecular formula of this compound is CHNO, with a molecular weight of 227.30 g/mol. The structure features an azetidine ring, which is significant in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 227.30 g/mol |

| CAS Number | 1446012-46-9 |

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in metabolic pathways. For instance, it has been noted for its potential role as an acetyl-CoA carboxylase (ACC) inhibitor, which is crucial in lipid metabolism and energy regulation .

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : There is evidence of anti-inflammatory activity, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

- Anticancer Potential : Some derivatives of azetidine compounds have shown promise in inducing apoptosis in cancer cell lines, indicating potential use in oncology .

Study on ACC Inhibition

A study explored the effects of a similar compound on ACC activity in vitro and in vivo. Results indicated a significant reduction in fatty acid synthesis upon treatment with the compound, suggesting its efficacy as a metabolic regulator .

Antimicrobial Testing

In another study, this compound was tested against various bacterial strains. The compound demonstrated effective inhibition against Gram-positive bacteria, showcasing its potential as a therapeutic agent in infectious diseases.

Summary of Biological Activities

常见问题

Advanced Research Question

- Frontier Molecular Orbital (FMO) analysis : Identifies nucleophilic (HOMO) and electrophilic (LUMO) sites. The but-3-en-1-yl group is susceptible to electrophilic additions (e.g., epoxidation) .

- DFT-based mechanistic studies : Simulate reaction pathways for hydroxyl group oxidation (e.g., Swern oxidation) or alkene cycloadditions .

- MD simulations : Predict solvent effects on reaction kinetics (e.g., THF vs. water) .

How can the compound’s stability under varying pH and temperature conditions be assessed?

Basic Research Question

- Accelerated stability studies :

- Kinetic modeling : Determine degradation rate constants (k) using Arrhenius equations .

What strategies enable selective derivatization of the hydroxyl and alkene groups?

Advanced Research Question

- Hydroxyl group : Protect as a silyl ether (e.g., TBSCl) or ester (e.g., acetyl chloride) to enable subsequent alkene modifications .

- Alkene group : Perform Heck coupling or Diels-Alder reactions; Pd-catalyzed cross-couplings introduce aryl/alkyl substituents .

- Orthogonal protection : Use tert-butyloxycarbonyl (Boc) for the azetidine nitrogen while modifying other sites .

How can the compound’s potential as a building block in drug discovery be evaluated?

Advanced Research Question

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to assess binding affinity .

- ADMET prediction : Use QikProp or SwissADME to estimate bioavailability, LogP, and toxicity risks .

- SAR studies : Synthesize analogs (e.g., tert-butyl 3-(aminomethyl)azetidine derivatives) to correlate structure with activity .

What protocols ensure reproducibility in scaled-up synthesis?

Basic Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。